(3-Bromo-1h-indol-1-yl)(phenyl)methanone
Description
(3-Bromo-1H-indol-1-yl)(phenyl)methanone is a brominated indole derivative featuring a phenyl ketone group attached to the nitrogen (position 1) of the indole ring and a bromine substituent at position 3.
Properties
CAS No. |
6299-36-1 |
|---|---|
Molecular Formula |
C15H10BrNO |
Molecular Weight |
300.15 g/mol |
IUPAC Name |
(3-bromoindol-1-yl)-phenylmethanone |
InChI |
InChI=1S/C15H10BrNO/c16-13-10-17(14-9-5-4-8-12(13)14)15(18)11-6-2-1-3-7-11/h1-10H |
InChI Key |
VVQNDQHNHOCKQO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)N2C=C(C3=CC=CC=C32)Br |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C=C(C3=CC=CC=C32)Br |
Other CAS No. |
6299-36-1 |
Origin of Product |
United States |
Scientific Research Applications
Neurological Applications
Research indicates that compounds related to indoles, including (3-Bromo-1H-indol-1-yl)(phenyl)methanone, exhibit potential as histamine H3 receptor antagonists. These receptors are implicated in various neurological disorders such as schizophrenia, depression, and obesity. The compound's activity as an H3 receptor antagonist could lead to therapeutic applications in treating these conditions by modulating neurotransmitter release and improving cognitive function .
Anticancer Properties
The compound has been submitted for evaluation by the National Cancer Institute (NCI), suggesting its potential utility in cancer research. Indole derivatives have been known to exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines. Studies are ongoing to explore the specific pathways through which (3-Bromo-1H-indol-1-yl)(phenyl)methanone may exert its effects on cancer cells.
Chemical Synthesis
(3-Bromo-1H-indol-1-yl)(phenyl)methanone serves as a versatile intermediate in organic synthesis. It can participate in various reactions, including electrophilic substitutions and cross-coupling reactions, which are essential for constructing complex organic molecules . For instance, it can be used to synthesize more complex indole derivatives that may have enhanced biological activities.
Functionalization of Indoles
Recent studies have demonstrated methodologies for functionalizing indoles at the 3-position, allowing for the synthesis of 3-acylindoles from simpler precursors. This functionalization is crucial for developing new compounds with specific biological activities . (3-Bromo-1H-indol-1-yl)(phenyl)methanone can be utilized as a starting material in these synthetic pathways.
Structure-Activity Relationship Studies
A structure-activity relationship (SAR) study involving indole derivatives has highlighted the importance of substituents on the indole ring in determining biological activity. In particular, modifications at the 3-position have shown significant effects on receptor binding affinities and biological efficacy against various targets, including cancer cells and neurotransmitter receptors .
Synthesis and Characterization
The synthesis of (3-Bromo-1H-indol-1-yl)(phenyl)methanone has been optimized to achieve high yields using common reagents such as PhMgBr in reactions that demonstrate its reactivity towards electrophiles . Characterization techniques such as NMR and X-ray crystallography have confirmed the structure and purity of synthesized compounds, ensuring their suitability for further biological testing.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The position of bromine and the nature of substituents on the indole ring critically influence molecular conformation, electronic properties, and biological activity. Key analogs include:
Key Observations:
- Substituent Position: Bromine at C3 (target compound) vs. C5 () alters electronic density and steric effects. For example, C3-brominated compounds may exhibit stronger intramolecular interactions due to proximity to the ketone group.
- Functional Groups: Sulfonyl () and trifluoroacetyl () groups increase electrophilicity compared to simple phenylmethanone.
- Conformational Effects: Dihedral angles between phenyl and indole rings (e.g., 84.81° in ) influence molecular packing and crystallinity .
Physical and Spectroscopic Properties
Comparative data for selected compounds:
Key Observations:
- Yields: Higher yields (e.g., 92% in ) correlate with stable intermediates (e.g., sulfonyl groups), while bromination at sterically hindered positions (C5) reduces yields .
- Melting Points: Compounds with bulkier substituents (e.g., sulfonyl in ) exhibit lower melting points due to disrupted crystallinity.
- Spectroscopy: NH protons in indole derivatives resonate at δ 12.1–12.5 ppm, while methyl groups appear at δ 2.3–2.4 ppm .
Q & A
Basic Research Question
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to mitigate inhalation risks (e.g., bromine vapors).
- Waste disposal : Neutralize brominated waste with NaHSO₃ before disposal .
- Emergency protocols : For spills, adsorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
